(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

Catalog No.
S617967
CAS No.
39637-99-5
M.F
C10H8ClF3O2
M. Wt
252.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)pheny...

CAS Number

39637-99-5

Product Name

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

IUPAC Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1

InChI Key

PAORVUMOXXAMPL-VIFPVBQESA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F

Synonyms

(R)-(fi)-alpha-methoxy-alpha-trifluoromethylphenylacetylchloride;(+)-MTPA-CL;(+)-MOSHER'S ACID CHLORIDE;MOSHER'S ACID CHLORIDE;(+)-MOSHER'S CHLORIDE;(S)-(+)-A-METHOXY-A-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE;(S)-(+)-ALPHA-METHOXY-ALPHA-(TRIFLUOROM

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F

Chiral Derivatization and Stereochemical Analysis:

Mosher's acid chloride is primarily used as a chiral derivatizing agent. This means it reacts with chiral molecules (molecules that have non-superimposable mirror images) to form diastereoisomers. Diastereoisomers are non-mirror-image stereoisomers that differ in their physical and chemical properties.

By analyzing the properties of the diastereoisomers formed through Mosher esterification (reaction with Mosher's acid chloride), scientists can determine the absolute configuration (the specific spatial arrangement of atoms) of the original chiral molecule. This technique, known as Mosher ester analysis, is widely used in various research areas, including:

  • Natural product chemistry: Determining the stereochemistry of natural products like drugs, hormones, and antibiotics is crucial for understanding their biological activity and developing new drugs.
  • Asymmetric synthesis: Mosher ester analysis helps assess the stereoselectivity of asymmetric synthesis reactions, which are essential for producing enantiomerically pure compounds.

Synthesis of Chiral Compounds:

Mosher's acid chloride can also be directly employed in the synthesis of chiral compounds. By reacting it with various starting materials containing a nucleophilic functional group, scientists can introduce a chiral center with a defined configuration into the molecule. This application is particularly useful for creating building blocks for the synthesis of complex chiral molecules.

Other Applications:

While Mosher esterification and chiral synthesis are the most common applications, Mosher's acid chloride can also be used in other areas of research, such as:

  • Chromatographic separations: Diastereoisomers formed through Mosher esterification often exhibit different chromatographic behavior, allowing for their separation and purification using techniques like high-performance liquid chromatography (HPLC).
  • NMR spectroscopy: Mosher esters can be used to assign the stereochemistry of specific protons in a molecule through analysis of their nuclear magnetic resonance (NMR) spectra.

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, also known as (R)-(-)-Mosher's acid chloride, is a chiral acylating reagent widely utilized in organic synthesis. Its molecular formula is C_{10}H_{8}ClF_{3}O_{2}, with a molecular weight of approximately 252.62 g/mol. This compound appears as a colorless to nearly colorless liquid and is known for its significant role in the resolution of enantiomers and the determination of optical purity in various chemical analyses.

The primary application of (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride lies in its ability to form diastereomeric amides when reacted with amines. This reaction facilitates the separation and identification of enantiomers through gas-liquid chromatography (GLC). For instance, amphetamine and related compounds have been successfully derivatized using this reagent, yielding distinct diastereomers that can be effectively separated under GLC conditions . Additionally, this compound is instrumental in determining the enantiomeric composition of drugs excreted in biological fluids, enhancing its utility in pharmacokinetics .

While specific biological activities of (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride are not extensively documented, its role as a chiral reagent suggests potential applications in studying biological systems where chirality is crucial. The ability to resolve amino acid enantiomers indicates that this compound may influence biological pathways where these molecules are involved .

The synthesis of (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride typically involves the reaction of (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid into the corresponding acid chloride, which can then be purified for use in subsequent reactions. The synthesis requires careful control of conditions to ensure high purity and yield, as well as to avoid moisture sensitivity .

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride is primarily used in:

  • Chiral resolution: It serves as a chiral acylating agent for resolving racemic mixtures of amino acids and other compounds.
  • Optical purity determination: It is utilized in Mosher ester and amide analysis to assess the optical purity of alcohols and amines .
  • Pharmaceutical development: The compound is employed in drug formulation and analysis, particularly in studies involving enantiomeric drugs .

Interaction studies involving (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride have primarily focused on its reactivity with various amines to form diastereomers. These studies are crucial for understanding how different substituents on amines affect the formation and stability of the resulting derivatives. Such interactions are essential for developing methods to analyze complex mixtures containing chiral compounds .

Several compounds exhibit similarities to (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, particularly in their use as chiral reagents or their structural characteristics. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary Use
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chlorideChiral acylating agentOptical purity determination
Mosher's Acid ChlorideChiral acylating agentResolution of enantiomers
(R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chlorideChiral acylating agentSimilar applications as (R)-(-) variant

The uniqueness of (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride lies in its specific chirality and its effectiveness in forming stable diastereomers, which enhances its utility in analytical chemistry compared to other similar compounds.

XLogP3

3.3

UNII

81UT10UHV3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types